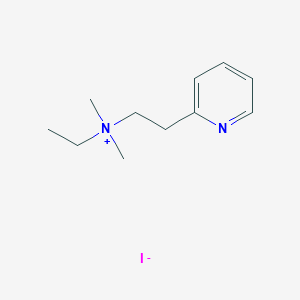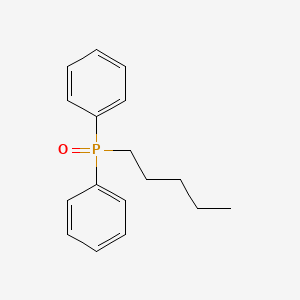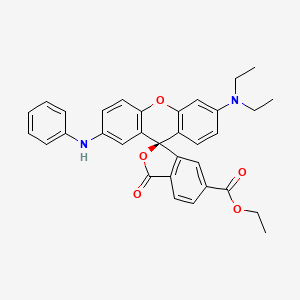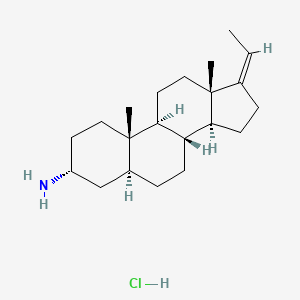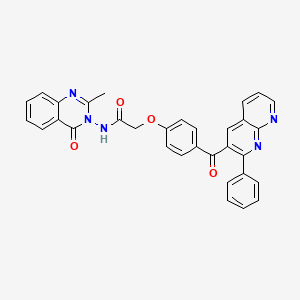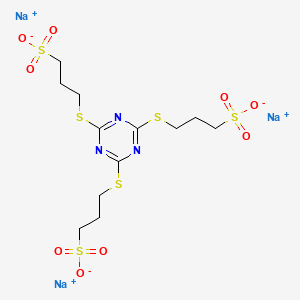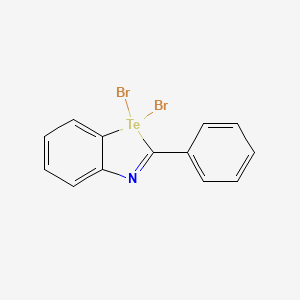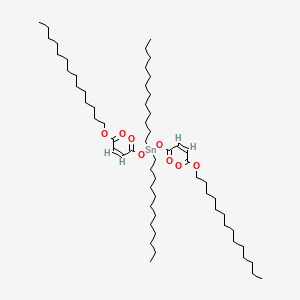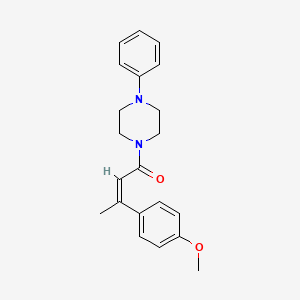
1-(3-(4-Methoxyphenyl)-1-oxo-2-butenyl)-4-phenylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(4-Methoxyphenyl)-1-oxo-2-butenyl)-4-phenylpiperazine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4-phenyl group and a 3-(4-methoxyphenyl)-1-oxo-2-butenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-Methoxyphenyl)-1-oxo-2-butenyl)-4-phenylpiperazine typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with acetophenone to form chalcone, which is then reacted with piperazine to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-(4-Methoxyphenyl)-1-oxo-2-butenyl)-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3-(4-Methoxyphenyl)-1-oxo-2-butenyl)-4-phenylpiperazine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters like serotonin and dopamine .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Methoxyphenyl)piperazine: A related compound with similar structural features but different pharmacological properties.
4-(2-Methoxyphenyl)piperazine: Another derivative with distinct chemical and biological activities.
Uniqueness
1-(3-(4-Methoxyphenyl)-1-oxo-2-butenyl)-4-phenylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a piperazine ring with both phenyl and methoxyphenyl groups makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
90316-43-1 |
|---|---|
Formule moléculaire |
C21H24N2O2 |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
(Z)-3-(4-methoxyphenyl)-1-(4-phenylpiperazin-1-yl)but-2-en-1-one |
InChI |
InChI=1S/C21H24N2O2/c1-17(18-8-10-20(25-2)11-9-18)16-21(24)23-14-12-22(13-15-23)19-6-4-3-5-7-19/h3-11,16H,12-15H2,1-2H3/b17-16- |
Clé InChI |
QGQKEZKLTUBLML-MSUUIHNZSA-N |
SMILES isomérique |
C/C(=C/C(=O)N1CCN(CC1)C2=CC=CC=C2)/C3=CC=C(C=C3)OC |
SMILES canonique |
CC(=CC(=O)N1CCN(CC1)C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



